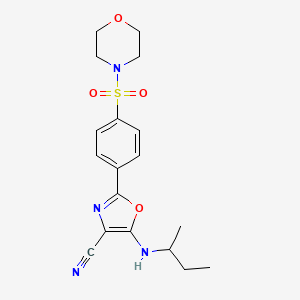
5-(Sec-butylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Sec-butylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(Sec-butylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, also known as SB-314, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic effects. This article explores its biological activity, synthesis, and comparative analysis with structurally related compounds.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes an oxazole ring, a sec-butylamino group, and a morpholinosulfonyl moiety. The carbonitrile functional group enhances its chemical reactivity, making it an interesting candidate for various pharmacological applications.
SB-314 functions primarily as a sulfonylurea receptor (SUR) activator , which plays a crucial role in regulating insulin secretion in pancreatic beta cells. The interaction with SURs can influence various signaling pathways, potentially leading to therapeutic effects in conditions like diabetes and cardiovascular diseases.
Biological Activity
Research indicates that SB-314 exhibits significant biological activities, including:
- Antibacterial Activity : Similar compounds have shown efficacy against various bacterial strains. For instance, studies on related oxazole derivatives demonstrated moderate antibacterial activity against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus with varying minimum inhibitory concentrations (MICs) .
- Kinase Inhibition : Compounds with similar structures have been reported to inhibit specific kinases, suggesting that SB-314 may also possess this capability. Kinase inhibitors are valuable in cancer therapy as they can disrupt signaling pathways that promote tumor growth.
Comparative Analysis
A comparative study of SB-314 with other structurally similar compounds highlights its unique profile:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-(Dimethylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile | Similar oxazole and sulfonamide groups | Kinase inhibition | Dimethylamino group enhances solubility |
| 5-(Cyclohexylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile | Cyclohexyl instead of sec-butyl | Potential anti-inflammatory | Cyclohexyl increases steric hindrance |
| 5-(Isopropylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile | Isopropyl group modification | Kinase inhibition | Isopropyl enhances lipophilicity |
This table illustrates how variations in substituents can influence the biological activity and properties of similar compounds, emphasizing the potential of SB-314.
Case Studies
- Antibacterial Efficacy : In a study evaluating the antibacterial properties of oxadiazole derivatives, one compound exhibited significant activity against multiple bacterial strains with MIC values indicating potential for further development in antimicrobial therapies .
- Kinase Inhibition Research : A separate investigation into the kinase inhibition properties of morpholine-containing compounds revealed promising results, suggesting that SB-314 could be explored for its ability to inhibit specific cancer-related kinases.
Propiedades
IUPAC Name |
5-(butan-2-ylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-3-13(2)20-18-16(12-19)21-17(26-18)14-4-6-15(7-5-14)27(23,24)22-8-10-25-11-9-22/h4-7,13,20H,3,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBGNBPGHUQUJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













